5-(Trifluoromethyl)pyrimidin-2-ol

Vue d'ensemble

Description

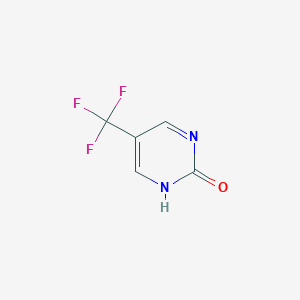

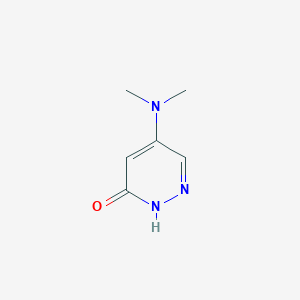

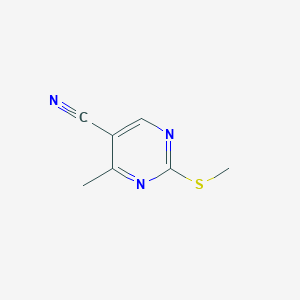

5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to this compound, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .Applications De Recherche Scientifique

Anti-Asthma Agents

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, including those with 5-(trifluoromethyl)pyrimidin-2-ol, have been identified as active mediator release inhibitors, potentially useful in asthma treatment. These compounds were found effective in human basophil histamine release assays, suggesting a potential role in antiasthma therapies (Medwid et al., 1990).

OLED Applications

A class of heteroleptic Ir(III) metal complexes, including [Ir(b5ppm)2(fppz)], was synthesized using this compound derivatives. These complexes showed potential for use in organic light-emitting diodes (OLEDs), demonstrating high quantum yields and stable emissions, making them suitable for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Gene Expression Inhibition

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound related to this compound, showed inhibition of NF-kappaB and AP-1 gene expression. This suggests potential applications in controlling cellular processes mediated by these transcription factors (Palanki et al., 2000).

Anti-Inflammatory Activity

Pyrimidine scaffolds, including derivatives of 4-Phenyl-6-(phenylamino)pyrimidin-2-ol, were synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in both in-vivo and in-vitro studies, indicating potential therapeutic applications in managing inflammation (Munde et al., 2022).

Antioxidant Properties

Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2-chloropyrimidine and related to this compound, exhibited significant antioxidant activities in various in vitro assays. This highlights the potential of pyrimidine derivatives in developing new antioxidant agents (Rani et al., 2012).

Safety and Hazards

The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)